molecular formula C12H16O2 B13885848 1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one CAS No. 113027-08-0

1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one

Cat. No.: B13885848
CAS No.: 113027-08-0
M. Wt: 192.25 g/mol
InChI Key: OAUPGHMBSLFFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H16O2. It is a derivative of acetophenone, characterized by the presence of a tert-butyl group and a hydroxyl group on the phenyl ring.

Preparation Methods

The synthesis of 1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one typically involves the acetylation of 4-tert-butylphenol. One common method includes the reaction of 4-tert-butylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in secondary alcohols .

Mechanism of Action

The mechanism of action of 1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways .

Properties

CAS No.

113027-08-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-tert-butyl-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C12H16O2/c1-8(13)10-6-5-9(7-11(10)14)12(2,3)4/h5-7,14H,1-4H3

InChI Key

OAUPGHMBSLFFGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.